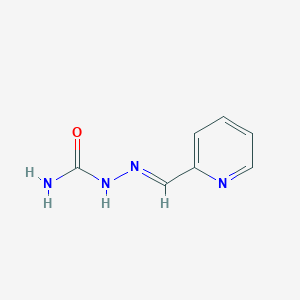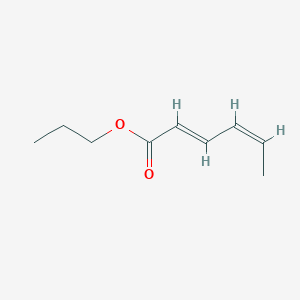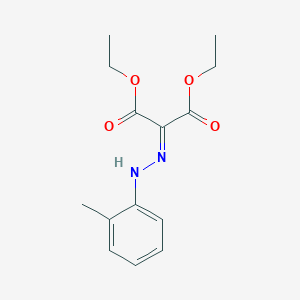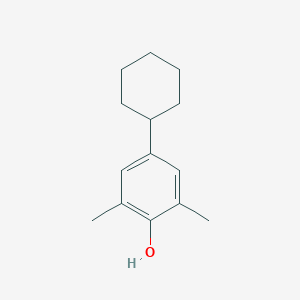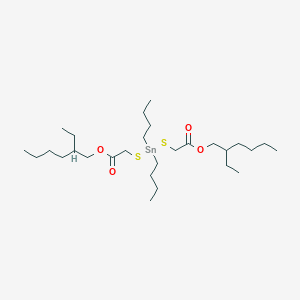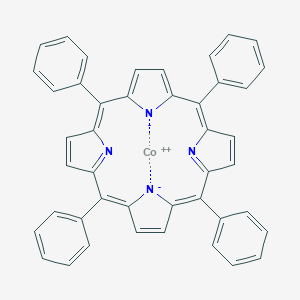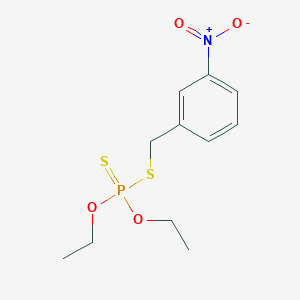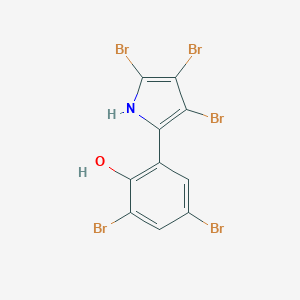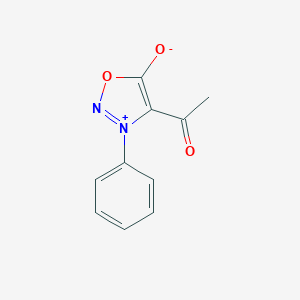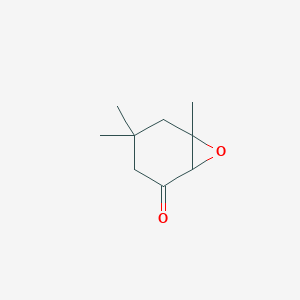
异佛尔酮氧化物
描述
Isophorone oxide is an organic compound that belongs to the class of cyclic ketones. It is derived from isophorone, which is a high-boiling-point solvent used in various industrial applications. Isophorone oxide is a colorless liquid with a characteristic odor and is known for its stability and reactivity, making it valuable in chemical synthesis and industrial processes.
科学研究应用
Isophorone oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent and intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of coatings, adhesives, and other industrial products.
作用机制
Target of Action
Isophorone oxide is a technically important compound used as a high-boiling-point solvent for coatings, adhesives, etc., and it is used as a starting material for various valuable compounds . .
Mode of Action
It is known that Isophorone, the parent compound of Isophorone oxide, is synthesized via base-catalyzed self-condensation of acetone . This reaction has a complex reaction mechanism with numerous possible reaction steps including the formation of Isophorone .
Biochemical Pathways
The parent compound, isophorone, is known to be involved in several types of reactions, including methyl oxidation, reduction, dismutation, and conjugation .
Result of Action
It is known that isophorone, the parent compound, can be converted in a three-reaction process to isophorone diisocyanate (ipda), a precursor for polyurethanes .
Action Environment
It is known that the parent compound, isophorone, can be produced via liquid or vapor-phase base-catalyzed self-condensation of acetone .
生化分析
Biochemical Properties
Its parent compound, Isophorone, undergoes reactions characteristic of an α,β-unsaturated ketone . Hydrogenation gives the cyclohexanone derivative, and epoxidation with basic hydrogen peroxide affords the oxide . These reactions suggest that Isophorone oxide may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.
Molecular Mechanism
Its parent compound, Isophorone, undergoes reactions characteristic of an α,β-unsaturated ketone . This suggests that Isophorone oxide may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
Its parent compound, Isophorone, is produced via liquid or vapor-phase base-catalyzed self-condensation of acetone . This suggests that Isophorone oxide may be involved in similar metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
Isophorone oxide is typically synthesized through the epoxidation of isophorone. The most common method involves the reaction of isophorone with hydrogen peroxide in the presence of a basic catalyst, such as sodium hydroxide or potassium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of isophorone oxide follows similar synthetic routes but on a larger scale. The process involves continuous feeding of isophorone and hydrogen peroxide into a reactor, where the epoxidation reaction takes place. The reaction mixture is then subjected to separation and purification steps to isolate the desired isophorone oxide product.
化学反应分析
Types of Reactions
Isophorone oxide undergoes various chemical reactions, including:
Oxidation: Isophorone oxide can be further oxidized to form more complex oxygenated compounds.
Reduction: It can be reduced to form isophorone or other reduced derivatives.
Substitution: Isophorone oxide can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Higher oxygenated compounds.
Reduction: Isophorone and its derivatives.
Substitution: Various substituted isophorone oxide derivatives.
相似化合物的比较
Isophorone oxide can be compared with other similar compounds, such as:
Cyclohexanone oxide: Another cyclic ketone oxide with similar reactivity.
Epoxidized soybean oil: A naturally derived epoxide used in industrial applications.
Propylene oxide: A smaller epoxide with different reactivity and applications.
Isophorone oxide is unique due to its specific structure and reactivity, making it valuable in various chemical and industrial processes.
属性
IUPAC Name |
4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-8(2)4-6(10)7-9(3,5-8)11-7/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROTNQFPVXVZSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2C(C1)(O2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00908032 | |
| Record name | 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10276-21-8 | |
| Record name | 4,4,6-Trimethyl-7-oxabicyclo(4.1.0)heptan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276218 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isophorone oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63367 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00908032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isophorone Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


